N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide
CAS No.: 2097915-51-8
Cat. No.: VC6102296
Molecular Formula: C15H13NO2S2
Molecular Weight: 303.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097915-51-8 |
|---|---|
| Molecular Formula | C15H13NO2S2 |
| Molecular Weight | 303.39 |
| IUPAC Name | N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C15H13NO2S2/c17-15(13-2-1-8-18-13)16-7-5-12-3-4-14(20-12)11-6-9-19-10-11/h1-4,6,8-10H,5,7H2,(H,16,17) |
| Standard InChI Key | NDOIGOMHUFSNQX-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bithiophene backbone linked via an ethyl spacer to a furan-2-carboxamide group. The bithiophene unit consists of two thiophene rings connected at the 2- and 3'-positions, conferring rigidity and π-conjugation, while the furan-carboxamide moiety introduces hydrogen-bonding capability and polarity. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₂S₂ |
| Molecular Weight | 303.39 g/mol |
| IUPAC Name | N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-2-carboxamide |
| SMILES | C1=COC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
| InChI Key | NDOIGOMHUFSNQX-UHFFFAOYSA-N |
This hybrid structure positions the compound at the intersection of conjugated polymers and small-molecule therapeutics, leveraging the electronic properties of thiophenes and the biocompatibility of furans.
Synthetic Pathways
The synthesis of N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide typically follows a multi-step protocol:
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Bithiophene-Ethylamine Preparation: A Suzuki-Miyaura coupling or direct thiophene alkylation yields the 2,3'-bithiophene-ethylamine intermediate.
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Amide Bond Formation: The amine reacts with furan-2-carboxylic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) under basic conditions.
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Purification: Chromatographic techniques isolate the product, with yields and purity dependent on solvent selection and reaction kinetics.
Challenges in synthesis include regioselectivity in bithiophene formation and minimizing side reactions during amidation.
Research Challenges and Future Directions
Knowledge Gaps
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Photophysical Properties: Absence of experimental data on absorption/emission spectra limits its evaluation in optoelectronics.
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Solubility and Stability: Solubility parameters remain uncharacterized, impacting formulation strategies.
Strategic Recommendations
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Photophysical Profiling: UV-Vis and fluorescence spectroscopy to assess conjugation efficiency.
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Biological Screening: High-throughput assays against microbial and cancer cell lines.
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Computational Modeling: DFT studies to predict electronic structure and reactivity.
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